

"N3-ethylpyridine-2,3-diamine" chemical properties

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Compound of Interest

Compound Name: N3-ethylpyridine-2,3-diamine

Cat. No.: B062327

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Technical Guide: N3-ethylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available chemical and physical properties of **N3-ethylpyridine-2,3-diamine**. Despite its potential as a building block in medicinal chemistry and materials science, detailed experimental data regarding its synthesis, reactivity, and biological activity is not extensively documented in publicly accessible literature. This document compiles the known information and highlights the significant data gaps to inform future research endeavors.

Chemical Identity and Properties

N3-ethylpyridine-2,3-diamine is a substituted pyridine derivative. Its core structure consists of a pyridine ring with two amino groups at the 2 and 3 positions, and an ethyl substituent on the amino group at the 3-position.

Table 1: Chemical Identifiers and Properties of **N3-ethylpyridine-2,3-diamine**

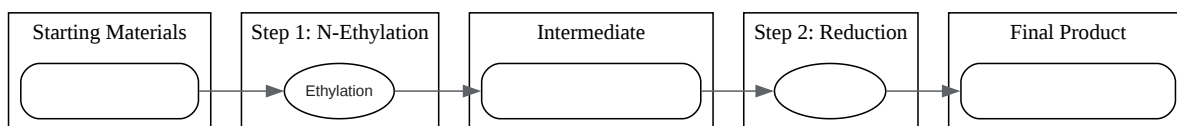
Property	Value	Source
IUPAC Name	N3-ethylpyridine-2,3-diamine	N/A
CAS Number	193070-18-7	[1][2]
Molecular Formula	C ₇ H ₁₁ N ₃	[1][2]
Molecular Weight	137.18 g/mol	[1][2]
Synonyms	2,3-Pyridinediamine, N3-ethyl-	[2]
3-N-ethylpyridine-2,3-diamine	[2]	
2-Amino-3-ethylaminopyridine	[2]	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Note: Critical experimental data such as melting point, boiling point, and solubility are not currently available in the surveyed literature.

Synthesis and Reactivity

Synthesis

Detailed, peer-reviewed experimental protocols for the specific synthesis of **N3-ethylpyridine-2,3-diamine** are not readily available. However, general synthetic strategies for N-substituted-2,3-diaminopyridines can be inferred from the literature on related compounds. A potential synthetic route could involve the following conceptual steps:



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Caption: Conceptual synthesis pathway for **N3-ethylpyridine-2,3-diamine**.

This proposed pathway involves the N-ethylation of 2-amino-3-nitropyridine, followed by the reduction of the nitro group to an amino group. The choice of ethylating and reducing agents would be critical to optimize the yield and purity of the final product. It is important to note that this is a hypothetical pathway and requires experimental validation.

Reactivity

No specific studies on the reactivity of **N3-ethylpyridine-2,3-diamine** have been found. Based on its structure, the compound possesses several reactive sites:

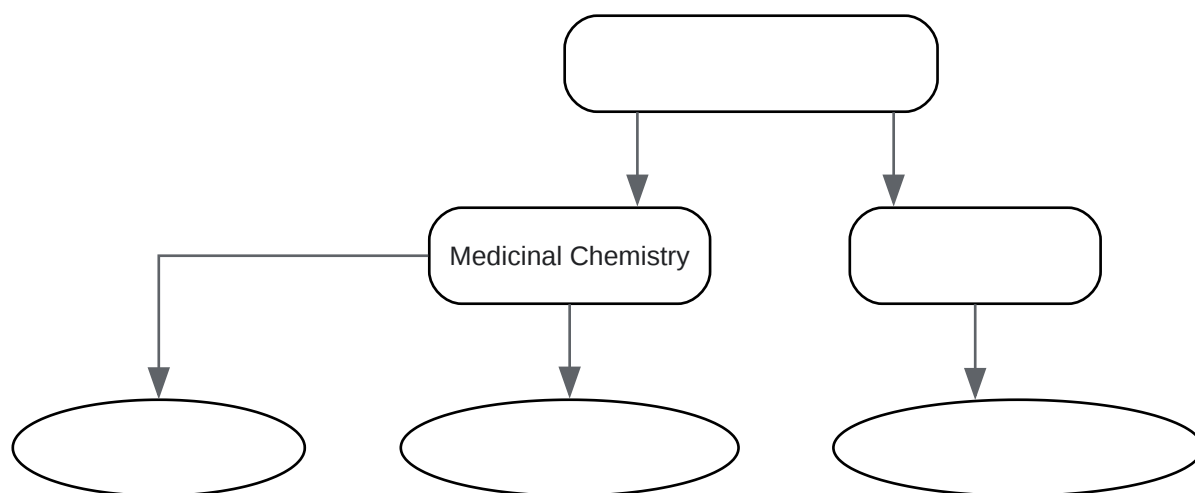
- **Amino Groups:** The two amino groups can act as nucleophiles in various reactions, such as acylation, alkylation, and condensation reactions. The primary amino group at the 2-position and the secondary amino group at the 3-position may exhibit different reactivities.
- **Pyridine Ring:** The pyridine ring can undergo electrophilic or nucleophilic aromatic substitution, although the electron-donating amino groups will influence the regioselectivity of these reactions.

Studies on the reactivity of the parent compound, 2,3-diaminopyridine, show it can participate in condensation reactions to form fused heterocyclic systems.[3] It is plausible that **N3-ethylpyridine-2,3-diamine** would undergo similar transformations.

Potential Biological Activity

There is no published data on the biological activity or any associated signaling pathways for **N3-ethylpyridine-2,3-diamine**. However, the diaminopyridine scaffold is present in a number of biologically active molecules. For instance, various substituted 2,4-diaminopyrimidine derivatives have been investigated as potent antitumor agents.[4] Additionally, some diaminopyrimidine derivatives have been studied as inhibitors of dihydrofolate reductase in various pathogens.[5][6]

Given these precedents, **N3-ethylpyridine-2,3-diamine** could serve as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.



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Caption: Potential research applications for **N3-ethylpyridine-2,3-diamine**.

Safety and Handling

Specific safety and handling data for **N3-ethylpyridine-2,3-diamine** is not available. However, based on the data for the closely related compound 2,3-diaminopyridine, the following precautions should be considered. 2,3-diaminopyridine is classified as toxic if swallowed and may cause respiratory irritation.[7] Therefore, it is recommended to handle **N3-ethylpyridine-2,3-diamine** with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood.

Conclusion and Future Directions

N3-ethylpyridine-2,3-diamine is a chemical compound with potential for applications in various fields of chemical research. However, a significant lack of fundamental experimental data, including its physical properties, detailed synthetic procedures, reactivity, and biological activity, currently limits its widespread use. Future research should focus on:

- Development of a reliable and scalable synthetic protocol.
- Characterization of its fundamental physical properties (melting point, boiling point, solubility).
- Exploration of its reactivity to synthesize novel derivatives.

- Screening for potential biological activities, particularly in the areas of oncology and infectious diseases.

The generation of this foundational data will be crucial for unlocking the full potential of **N3-ethylpyridine-2,3-diamine** as a valuable tool for chemists and drug discovery professionals.

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